Home > Products > Screening Compounds P132429 > Levofloxacin Q-Acid
Levofloxacin Q-Acid - 100986-89-8

Levofloxacin Q-Acid

Catalog Number: EVT-310175
CAS Number: 100986-89-8
Molecular Formula: C13H9F2NO4
Molecular Weight: 281.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levofloxacin Q-acid, also known as levofloxacin lactate, is a derivative of levofloxacin, a synthetic broad-spectrum antibiotic belonging to the fluoroquinolone drug class. [] Levofloxacin Q-acid is primarily investigated in scientific research for its potential to enhance the pharmaceutical properties and antibacterial activity of levofloxacin. [, ] This is mainly due to the improved solubility and stability offered by the Q-acid form compared to the parent levofloxacin. [, ]

Levofloxacin

Compound Description: Levofloxacin [(−)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid] is a broad-spectrum antibiotic belonging to the fluoroquinolone drug class []. It exhibits activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and other vital processes [].

Levofloxacin Carboxylic Acid

[R4W4K]-Levofloxacin Q Conjugate

Compound Description: This compound is a conjugate of levofloxacin Q-acid with the amphiphilic cyclic peptide [R4W4K]. The conjugate was synthesized in an attempt to enhance the antibacterial activity of levofloxacin Q-acid []. While levofloxacin Q-acid alone was inactive against Methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae, the conjugate displayed moderate activity against these bacteria [].

Levofloxacin-Citrate

Compound Description: Levofloxacin-citrate (LC) is a novel organic salt formed by the reaction of levofloxacin with citric acid []. This salt demonstrated improved stability against humidity and light compared to levofloxacin alone []. Furthermore, LC exhibited enhanced antibiotic potency against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) bacteria compared to levofloxacin [].

Levofloxacin Carboxamides

Compound Description: This refers to a series of derivatives where the carboxylic acid group of levofloxacin is modified to form an amide linkage with different amino acids, including glycine, histidine, and serine []. These carboxamides were designed based on in silico molecular docking studies predicting their potential as antibacterial agents []. In vitro evaluations confirmed their antibacterial activity against both Gram-positive and Gram-negative bacteria, although their potency varied depending on the specific amino acid incorporated [].

Source

Levofloxacin Q-Acid is synthesized from levofloxacin through various chemical processes. The synthesis typically involves the modification of the levofloxacin molecule to produce this specific derivative, which serves as an intermediate in the production of other pharmaceutical compounds.

Synthesis Analysis

Methods and Technical Details

The synthesis of Levofloxacin Q-Acid can be achieved through several methodologies. One common approach involves:

  1. Hydrolysis: The starting material, levofloxacin, is subjected to hydrolysis conditions that facilitate the removal of the piperazinyl group.
  2. Functionalization: The resulting compound undergoes regioselective functionalization at specific sites to introduce desired functional groups.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels.

For instance, a reported method involves treating an aqueous solution of levofloxacin with activated carbon followed by pH adjustment to neutralize the solution, leading to the formation of Levofloxacin Q-Acid as an intermediate in further reactions aimed at synthesizing more complex derivatives .

Chemical Reactions Analysis

Reactions and Technical Details

Levofloxacin Q-Acid can participate in various chemical reactions that facilitate further derivatization or conjugation with other molecules. Key reactions include:

  1. Condensation Reactions: Reacting Levofloxacin Q-Acid with carbonyl compounds under acidic conditions can yield Schiff bases or other derivatives.
  2. Peptide Conjugation: The carboxylic acid functional group in Levofloxacin Q-Acid can be utilized for peptide coupling reactions, forming conjugated peptides that may exhibit enhanced biological activity .

These reactions are often monitored using Thin Layer Chromatography (TLC) and confirmed through spectroscopic analyses.

Mechanism of Action

Process and Data

While Levofloxacin Q-Acid itself is inactive as an antibiotic, understanding its mechanism involves recognizing how derivatives of levofloxacin operate. Fluoroquinolones typically inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death.

In derivative synthesis, Levofloxacin Q-Acid may serve as a building block that could be modified to restore antibacterial activity through strategic functionalization .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Levofloxacin Q-Acid exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

These properties are crucial for determining the compound's suitability for pharmaceutical applications .

Applications

Scientific Uses

Levofloxacin Q-Acid has potential applications in several areas:

  • Drug Development: As an intermediate in synthesizing new fluoroquinolone derivatives with improved efficacy or reduced side effects.
  • Synthetic Chemistry: Utilized in research settings for developing novel compounds through its reactive functional groups.
  • Biological Studies: Investigated for its role in understanding structure-activity relationships within fluoroquinolone antibiotics.
Introduction to Levofloxacin Q-Acid

Definition and Chemical Identity of Levofloxacin Q-Acid

Levofloxacin Q-Acid ((3S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid) is a chiral synthetic intermediate pivotal in fluoroquinolone antibiotic production. Its molecular formula is C₁₃H₉F₂NO₄, with a molecular weight of 281.21 g/mol and CAS Registry Number 100986-89-8 [5] [8]. The compound features a fused tricyclic system consisting of a benzoxazine ring connected to a pyridone-carboxylic acid core, with two fluorine atoms at positions C9 and C10 conferring electron-withdrawing properties. The C3 position carries an (S)-configured methyl group, establishing its stereochemical identity [7] [10].

  • Structural Features: The carboxylic acid at C6 is the primary reaction site for derivatization, while the ketone at C7 contributes to planarity and metal chelation potential. The benzoxazine oxygen at C1 enhances solubility in polar aprotic solvents [5] [10].
  • Physicochemical Properties: It appears as a white to light-yellow crystalline powder with a high melting point (>280°C). Spectroscopic identifiers include a specific optical rotation [α]₂₀ᴅ = -62° to -66° (c=1, DMSO) and characteristic NMR signals: ¹H NMR (DMSO-d₆) δ 2.98 (s, 3H, CH₃), 4.50–4.70 (m, 2H, CH₂), 5.40–5.60 (q, 1H, CH), 7.90–8.20 (d, 1H, Ar-H), 8.70–9.00 (d, 1H, Ar-H), 14.80 (s, 1H, COOH) [5] [10].
  • Stereochemical Purity: The (S)-enantiomer is pharmacologically relevant; synthetic routes prioritize enantioselective synthesis or resolution to avoid racemic contamination, which compromises antibiotic efficacy [5] [7].

Table 1: Comparative Analysis of Key Quinolone Intermediates

IntermediateMolecular FormulaCAS NumberKey Functional GroupsRole in API Synthesis
Levofloxacin Q-AcidC₁₃H₉F₂NO₄100986-89-8C6-COOH, C7=O, C9/C10-FCore scaffold for levofloxacin and derivatives
Ofloxacin IntermediateC₁₄H₁₂FNO₄82419-36-1Racemic benzoxazineRacemic precursor for chiral resolution
Ciprofloxacin Q-AcidC₁₃H₉FN₂O₃93107-30-3Piperazinyl-N, cyclopropylGram-negative targeted synthesis
Moxifloxacin IntermediateC₁₇H₁₈FN₃O₃151096-09-2C8-methoxy, diazabicycloRespiratory fluoroquinolone precursor

Historical Development and Patent Landscape

Levofloxacin Q-Acid emerged from strategic efforts to optimize the chiral synthesis of levofloxacin, the S(-)-enantiomer of ofloxacin. Daiichi Seiyaku (Japan) pioneered its development, with foundational patents filed in 1985 emphasizing enantioselective synthesis [3] [5]. The 1996 US approval of levofloxacin (Levaquin®) accelerated demand for efficient Q-Acid production, driving innovations in catalytic asymmetric synthesis and impurity control.

  • Patent Trajectory: Early patents (e.g., US4657893) focused on resolving racemic ofloxacin intermediates, while US20100029938A1 (2009) disclosed a streamlined one-pot process using toluene/acetonitrile solvent systems and potassium carbonate-assisted cyclization, achieving >98% chiral purity [6].
  • Manufacturing Innovations: Key advances include:
  • Catalytic Enantioselection: Rhodium-catalyzed hydrogenation to install the (S)-methyl group, replacing diastereomeric salt resolution [6].
  • Crystallization Control: Polymorph stabilization via ethanol/water mixtures reduced solvate formation during API crystallization [6].
  • Impurity Profiling: Identification of des-fluoro and N-oxide derivatives as critical impurities, mitigated through pH-controlled reaction monitoring [6] [10].
  • Regulatory Milestones: Inclusion in the WHO Essential Medicines List (2019) solidified levofloxacin’s therapeutic status, indirectly validating Q-Acid as a strategic intermediate. Patent expirations (2011) enabled generic production, with Q-Acid suppliers scaling synthesis to multi-ton quantities [3] [4].

Role as a Synthetic Intermediate in Fluoroquinolone Production

Levofloxacin Q-Acid serves as the penultimate precursor for levofloxacin API synthesis and a versatile scaffold for novel fluoroquinolone derivatives. Its C6 carboxylic acid undergoes targeted modifications to yield bioactive molecules [5] [7].

  • Levofloxacin Synthesis: Condensation with N-methylpiperazine via nucleophilic substitution is the final step. Process optimizations include:
  • Solvent Systems: Using dimethylformamide (DMF) at 80–100°C with triethylamine as a base, achieving 85–92% yield [6].
  • Green Chemistry Approaches: Microwave-assisted reactions reduce time from 12 hours to 45 minutes while minimizing decarboxylation side products [7].
  • Derivatization Pathways: The carboxylic acid enables diverse pharmacophore hybrids:
  • Hydrazide Formation: Reaction with hydrazine hydrate yields levofloxacin hydrazide (precursor to Schiff bases and heterocycles) [7].
  • Heterocycle Integration: Cyclization with aldehydes or acetylacetone generates oxadiazoles, triazoles, and pyrazolidinones—structures explored for anticancer activity via topoisomerase IIβ inhibition [2] [7].
  • Mannich Base Synthesis: Aminomethylation with morpholine/formaldehyde enhances Gram-positive antibacterial spectrum [7].

Table 2: Synthetic Pathways from Levofloxacin Q-Acid

Derivative ClassReaction ConditionsKey ApplicationsYield Range
Levofloxacin (API)N-Methylpiperazine, DMF, 90°C, 8hAntibacterial drug85–92%
HydrazideNH₂NH₂·H₂O, ethanol, reflux, 6hIntermediate for Schiff bases/heterocycles75–80%
Schiff BasesAromatic aldehydes, acetic acid, ethanolAnticancer leads (Topo IIβ inhibition)60–70%
PyrazolidinonesEthyl acetoacetate, piperidine, 90h refluxCytotoxic agents (S-phase cell cycle arrest)55–65%
OxadiazolesPOCl₃-mediated cyclization of hydrazideAntibacterial/antifungal hybrids50–75%
  • Industrial Scale-Up: Chinese manufacturers (e.g., Jiangsu Yuanyang Pharmaceutical) dominate production, utilizing cost-efficient catalytic processes that reduced Q-Acid synthesis costs by 19% between 2020–2023. This enables affordable generics for emerging markets [4] [10]. Quality control adheres to pharmacopeial standards, with HPLC purity >98% and strict limits (<0.15%) for enantiomeric impurities [5] [10].

Properties

CAS Number

100986-89-8

Product Name

Levofloxacin Q-Acid

IUPAC Name

(2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C13H9F2NO4

Molecular Weight

281.21 g/mol

InChI

InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m0/s1

InChI Key

NVKWWNNJFKZNJO-YFKPBYRVSA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O

Synonyms

Levofloxacin Carboxylic Acid (Levofloxacin Difluoro Impurity); (3S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid; Levofloxacin Q-Acid; USP Levofloxacin Related Compound B;

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.